molecular formula C15H14O2 B1272403 4-[(2-Methylbenzyl)oxy]benzaldehyde CAS No. 400825-69-6

4-[(2-Methylbenzyl)oxy]benzaldehyde

Cat. No. B1272403
M. Wt: 226.27 g/mol
InChI Key: FXAPSNOGITVABN-UHFFFAOYSA-N
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Description

The compound "4-[(2-Methylbenzyl)oxy]benzaldehyde" is a chemical species that can be inferred to have a benzaldehyde core structure with a methoxybenzyl ether substituent. This structure suggests that it may be related to or derived from compounds that have been synthesized and characterized in various research studies. For instance, the synthesis of benzyloxybenzaldehyde derivatives has been reported, which involves reactions with different substituents and protecting groups . These studies provide insights into the chemical behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves etherification reactions, as seen in the preparation of natural furan derivatives . Additionally, the introduction of a methoxybenzyl protecting group for carboxylic acids and its subsequent removal via oxidative debenzylation has been described . These methods could potentially be adapted for the synthesis of "4-[(2-Methylbenzyl)oxy]benzaldehyde" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-[(2-Methylbenzyl)oxy]benzaldehyde" has been elucidated using various spectroscopic techniques, including NMR, UV-VIS, and IR spectroscopy . Additionally, the use of density functional theory (DFT) to optimize molecular structures and geometries provides a theoretical framework for understanding the electronic and spatial configuration of such molecules .

Chemical Reactions Analysis

The reactivity of benzyloxy compounds can be complex, as demonstrated by the synthesis of azo-benzoic acids and their precursors, which exhibit acid-base dissociation and azo-hydrazone tautomerism in solution . Furthermore, the synthesis of differentially protected α,β-dihydroxyaldehydes from N-α-benzyloxyacetyl derivatives showcases the potential for these compounds to participate in stereoselective reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-[(2-Methylbenzyl)oxy]benzaldehyde" can be inferred from related compounds. For example, the regioselective protection of hydroxyl groups in dihydroxybenzaldehydes affects their reactivity and solubility . The spectroscopic characterization of benzyloxy derivatives provides information on their electronic transitions and functional group vibrations, which are crucial for understanding their behavior in different environments .

Scientific Research Applications

Photocatalytic Oxidation

The derivative of 4-[(2-Methylbenzyl)oxy]benzaldehyde, 4-methylbenzyl alcohol, has been studied for its photocatalytic oxidation properties. This process occurs under visible light irradiation and involves the conversion of benzyl alcohol and its derivatives into corresponding aldehydes with high selectivity and efficiency, facilitated by a TiO2 photocatalyst under an O2 atmosphere (Higashimoto et al., 2009).

Oxygen Transfer Reactions

The oxidation of methoxy substituted benzyl phenyl sulfides, closely related to 4-[(2-Methylbenzyl)oxy]benzaldehyde, distinguishes between oxidants that react by single electron transfer and those that react by direct oxygen atom transfer. This research provides insights into the mechanisms of oxidation reactions involving high valent oxoruthenium compounds (Lai et al., 2002).

Catalytic Addition to Aldehydes

Research involving the synthesis of carane-based aminodiols, which includes the use of compounds related to 4-[(2-Methylbenzyl)oxy]benzaldehyde, has been conducted. These aminodiols were used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, highlighting their potential in stereoselective synthesis (Szakonyi et al., 2011).

Synthesis of High-Density Aviation Fuels

A novel process involving the synthesis of high-density jet fuel range tricyclic alkanes has been developed using methyl benzaldehydes, which are structurally similar to 4-[(2-Methylbenzyl)oxy]benzaldehyde. This process demonstrates the potential of such compounds in renewable energy applications (Xu et al., 2018).

properties

IUPAC Name

4-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAPSNOGITVABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376954
Record name 4-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylbenzyl)oxy]benzaldehyde

CAS RN

400825-69-6
Record name 4-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxybenzaldehyde (10.0 g, 81.9 mmol) and 2-methyl benzyl bromide (40.0 g, 98.3 mmol) were dissolved in dimethylformamide (100 mL), and cesium carbonate (18.2 g, 123 mmol) was added thereto, and then, the resulting mixture was stirred under a nitrogen atmosphere at room temperature for 1 hour. Water was added to the reaction solution, and the organic matter was extracted with diethyl ether. The organic layer was washed with water and a saturated sodium chloride solution, then dried over anhydrous magnesium sulfate and filtered. Then, the solvent was distilled off under reduced pressure, whereby a crude product was obtained. This crude product was purified by silica gel column chromatography (hexane:ethyl acetate=100:0 to 60:40 (v/v)), whereby the objective title compound was obtained as a colorless oily substance (19.2 g, yield: 103%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Jia, J Zhang, C Bertagnin, S Cherukupalli… - European Journal of …, 2021 - Elsevier
Encouraged by our earlier discovery of N1-selective inhibitors, the 150-cavity of influenza virus neuraminidases (NAs) could be further exploited to yield more potent oseltamivir …
Number of citations: 13 www.sciencedirect.com
AD Hobson, CM Harris, EL van der Kam… - Journal of medicinal …, 2015 - ACS Publications
S1P 5 is one of 5 receptors for sphingosine-1-phosphate and is highly expressed on endothelial cells within the blood–brain barrier, where it maintains barrier integrity in in vitro models …
Number of citations: 55 pubs.acs.org
R Takano, M Yoshida, M Inoue, T Honda… - Bioorganic & Medicinal …, 2015 - Elsevier
GPR40 agonists stimulate insulin secretion only under the presence of high glucose concentration. Based on this mechanism, GPR40 agonists are believed to be promising novel …
Number of citations: 19 www.sciencedirect.com
M Zhang, J Liu, Y Wang, P Wang… - Bioorganic & Medicinal …, 2022 - Elsevier
Four series of molecular hybrids (37 final products) of neo-tanshinlactone, a natural product extracted from Salvia miltiorrhiza Bunge, and known PD-1/PD-L1 interaction inhibitors were …
Number of citations: 2 www.sciencedirect.com
S Zhang - 2023 - deepblue.lib.umich.edu
Major depressive disorder is one of the three leading causes that reduce quality of life. Due to the comorbidity of major depressive disorder with anxiety and chronic pain, existing …
Number of citations: 0 deepblue.lib.umich.edu

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